2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol
Description
2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol is a complex organic compound that belongs to the class of thienopyrimidines.
Properties
CAS No. |
1422354-54-8 |
|---|---|
Molecular Formula |
C11H14N2OS2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-ethylsulfanylspiro[3,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C11H14N2OS2/c1-2-15-10-12-7-6-11(4-3-5-11)16-8(7)9(14)13-10/h2-6H2,1H3,(H,12,13,14) |
InChI Key |
COSABZAHDAPDOU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1)SC3(C2)CCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine and thieno[2,3-d]pyrimidine . Compared to these compounds, 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol exhibits unique structural features, such as the spirocyclobutane ring, which may contribute to its distinct biological activities .
Biological Activity
The compound 2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol is a unique heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies, case reports, and research data.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.35 g/mol
- IUPAC Name : this compound
This compound features a spirocyclic structure that contributes to its unique chemical properties and biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines, including human colon carcinoma and ovarian carcinoma cells. A notable study demonstrated that certain thieno-pyrimidine derivatives exhibited IC50 values in the micromolar range against these cancer cells, indicating potent activity .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thieno-pyrimidine derivatives. In vitro tests have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, which are common pathways for antimicrobial agents .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes involved in DNA replication and repair. This interaction may lead to the induction of apoptosis in cancer cells and inhibition of bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Human colon carcinoma | 15.5 | |
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Escherichia coli | 25.0 |
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thieno-pyrimidine derivatives including this compound. These compounds were tested against various cancer cell lines. The results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Investigations into its pharmacokinetics and toxicity profiles are critical for advancing its development into therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
